1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea
Description
Properties
IUPAC Name |
1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(3-chloro-4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN6O/c1-22(2)13-12(8-18-14(21-13)23(3)4)20-15(24)19-9-5-6-11(17)10(16)7-9/h5-8H,1-4H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSOWCOQFLOKFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=C(C=C2)F)Cl)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and dimethylamine.
Substitution Reactions: The dimethylamino groups are introduced via nucleophilic substitution reactions.
Urea Linkage Formation: The urea linkage is formed by reacting the pyrimidine derivative with an isocyanate compound.
Final Coupling: The chlorofluorophenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and advanced materials with specific electronic and optical properties.
Biological Studies: Researchers explore its interactions with biological macromolecules, studying its binding affinity and specificity towards enzymes and receptors.
Industrial Applications: It is used in the development of specialty chemicals and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, disrupting cellular pathways and leading to therapeutic effects. The compound’s molecular structure allows it to form stable complexes with target proteins, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(2,4-Diaminopyrimidin-5-yl)-3-(3-chlorophenyl)urea: Lacks the dimethylamino and fluorine substituents, resulting in different chemical properties and reactivity.
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea: Does not contain the chlorofluorophenyl group, affecting its biological activity and applications.
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chlorophenyl)urea:
The presence of both dimethylamino and chlorofluorophenyl groups in 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea imparts unique properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with dimethylamino groups and a urea linkage attached to a chlorofluorophenyl group. Its molecular formula is with a molecular weight of 348.8 g/mol. The distinct architecture allows for specific interactions with biological targets, influencing its activity in various assays.
The mechanism of action of 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cellular functions.
- Receptor Modulation : It interacts with certain receptors, potentially affecting their activity and downstream signaling.
- Protein Binding : The structure allows for stable complex formation with target proteins, modulating their biological activities.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial properties against various strains, including multidrug-resistant bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.03 - 0.06 |
| Escherichia coli | 0.25 - 1 |
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in cell lines resistant to conventional therapies.
Comparative Analysis
When compared to similar compounds, such as:
- 1-(2,4-Diaminopyrimidin-5-yl)-3-(3-chlorophenyl)urea : This compound lacks the dimethylamino groups, resulting in different pharmacological profiles.
- 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea : The absence of the chlorofluorophenyl group alters its biological activity significantly.
The unique combination of functional groups in 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea enhances its potential as a versatile therapeutic agent.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antibacterial Efficacy Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of the compound exhibited significant antibacterial activity against resistant strains with MIC values comparable to leading antibiotics .
- Anticancer Activity Assessment : In vitro assays revealed that the compound inhibited the growth of various cancer cell lines, suggesting potential for further development as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea?
The synthesis of this urea derivative typically involves coupling a pyrimidinyl amine with a substituted phenyl isocyanate. For example, analogous compounds (e.g., 1-(3-(4-(dimethylamino)pyrimidin-2-yl)phenyl)-3-(4-fluorophenyl)urea) are synthesized via reactions between 3-(4-(dimethylamino)pyrimidin-2-yl)aniline and aryl isocyanates under anhydrous conditions (e.g., CH₂Cl₂), followed by purification via Combiflash chromatography . Key parameters include stoichiometric control of isocyanate, reaction temperature (ambient to 60°C), and solvent selection to minimize side reactions.
Q. How can researchers confirm the structural identity of this compound?
Structural elucidation requires a combination of:
- 1H NMR spectroscopy : To verify substituent patterns (e.g., dimethylamino protons at δ ~2.9–3.1 ppm, aromatic protons from the 3-chloro-4-fluorophenyl group) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
- X-ray crystallography : For definitive conformation analysis, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, providing bond lengths, angles, and torsion angles .
Q. What are the recommended protocols for solubility and formulation in biological assays?
Aqueous formulations of structurally related urea derivatives often use co-solvents (e.g., DMSO for stock solutions) and surfactants (e.g., polysorbate 40) to enhance solubility. For in vivo studies, consider pH-adjusted buffers (e.g., phosphate-buffered saline) and lyophilization for stability .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s bioactivity?
The dimethylamino groups on the pyrimidine ring act as electron donors, potentially enhancing binding affinity to target proteins (e.g., kinases). Comparative studies of analogs (e.g., 8e–8i in ) show that electron-withdrawing groups (e.g., -CF₃, -I) on the aryl urea moiety reduce solubility but improve target engagement in hydrophobic pockets. Computational modeling (e.g., DFT calculations) can quantify charge distribution and predict activity trends .
Q. How can contradictory data in biological assays be resolved?
Discrepancies in IC₅₀ values or binding affinities may arise from:
- Assay conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) can alter protein conformation.
- Compound purity : HPLC purity ≥95% is critical; trace impurities (e.g., unreacted isocyanate) may interfere with assays.
- Conformational flexibility : X-ray structures (e.g., SHELX-refined models) can identify bioactive conformers vs. solution-state rotamers .
Q. What computational strategies are effective for predicting allosteric modulation by this compound?
Molecular docking (e.g., AutoDock Vina) into allosteric sites of target proteins (e.g., cannabinoid receptors) can prioritize analogs for synthesis. Molecular dynamics simulations (≥100 ns) assess stability of ligand-protein complexes, with RMSD and binding free energy (MM-PBSA) as key metrics .
Q. How can researchers characterize polymorphic forms or crystalline hydrates?
- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data.
- Thermogravimetric analysis (TGA) : Detect hydrate loss (e.g., ~100–150°C weight loss).
- DSC : Identify melting points and phase transitions (e.g., crystalline-to-amorphous).
Patents (e.g., ) highlight the importance of polymorph screening for intellectual property and bioavailability optimization.
Methodological Notes
- Synthetic Optimization : Use Schlenk techniques for moisture-sensitive intermediates.
- Crystallography : SHELXL refinement requires high-resolution data (≤1.0 Å) for accurate thermal parameter modeling .
- Contradiction Resolution : Replicate assays with orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
